molecular formula C8H14N4OS B11811009 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11811009
M. Wt: 214.29 g/mol
InChI Key: BSRGWWFABQCZBJ-UHFFFAOYSA-N
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Description

2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of isobutylamine with thiosemicarbazide followed by cyclization with acetic anhydride can yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar thiadiazole ring structure but with different substituents.

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with distinct functional groups.

Uniqueness

2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group, for example, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other thiadiazole derivatives.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

2-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H14N4OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4,9H2,1-2H3,(H,10,12,13)

InChI Key

BSRGWWFABQCZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN

Origin of Product

United States

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